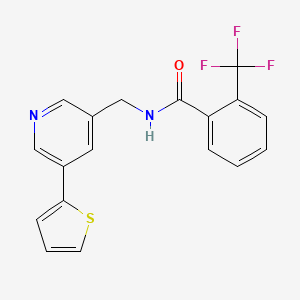

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS/c19-18(20,21)15-5-2-1-4-14(15)17(24)23-10-12-8-13(11-22-9-12)16-6-3-7-25-16/h1-9,11H,10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSLEJSQXOPGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Benzamide Moiety: The benzamide group is attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural motifs include:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Pyridine-thiophene hybrid : Introduces steric and electronic diversity compared to purely aromatic or aliphatic substituents.

Table 1: Structural Comparison with Analogs

Functional Group Impact on Properties

- Thiophene vs.

- Linkage Variations: The methylene bridge in the target compound contrasts with the thioether linkage in the excluded patent compound N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide . Thioethers may enhance metabolic liability compared to methylene bridges.

Research Findings and Implications

- Excluded Patent Compounds: Thiophene-containing benzamides were excluded from patent claims, suggesting structural novelty requirements but also indicating prior exploration of thiophene-based designs .

- Building Block 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide : Its inclusion in a catalog underscores the demand for trifluoromethyl-pyridine hybrids in drug discovery .

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiophene ring, a pyridine moiety, and a trifluoromethyl-substituted benzamide. The general formula is C17H12F3N3OS. The synthesis typically involves multi-step organic reactions, including:

- Formation of the thiophene-pyridine intermediate : This can be achieved through coupling reactions using appropriate catalysts.

- Introduction of the trifluoromethyl group : Various fluorination methods can be employed, such as using Selectfluor or N-fluorobenzenesulfonimide.

- Finalization to benzamide : The reaction with benzoyl chloride or its derivatives leads to the final compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.

Table 1 summarizes the IC50 values against selected cancer cell lines:

The mechanism underlying the anticancer activity of this compound appears to involve:

- Inhibition of Enzymatic Activity : By targeting specific kinases involved in cell proliferation.

- Induction of Apoptosis : Flow cytometry assays revealed increased apoptosis markers such as caspase activation and p53 expression in treated cells.

- Cell Cycle Arrest : Studies indicated that the compound causes G1 phase arrest in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound.

- Results showed significant apoptosis induction at concentrations above 1 µM, with flow cytometry confirming increased late-stage apoptotic cells.

-

In Vivo Studies :

- Animal models bearing tumors were treated with the compound.

- Observations indicated reduced tumor growth rates and improved survival compared to control groups.

Q & A

Basic: What are the recommended synthetic routes for N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling a pyridine-thiophene intermediate with a trifluoromethylbenzoyl chloride derivative. Key steps include:

- HATU-mediated amide coupling (common in benzamide synthesis, as seen in Gleevec analog preparation ).

- Microwave-assisted reactions to reduce reaction times and improve yields (e.g., 6c and 6e derivatives synthesized via microwave heating ).

- Base selection : Potassium carbonate (K₂CO₃) is frequently used to deprotonate intermediates, as demonstrated in oxadiazole-thiol alkylation reactions .

Yield Optimization Strategies:

- Compare solvent systems: DMF is standard, but acetonitrile or DCM may reduce side reactions .

- Purification via column chromatography with gradients tailored to separate polar trifluoromethyl byproducts .

Data Contradiction Analysis:

highlights two routes for a related compound with yields of 86% (using dimethyl sulfate) and 45% (via ethyl 3-methylamino-4,4,4-trifluorocrotonate). The discrepancy suggests steric or electronic effects from substituents; optimizing leaving groups or catalysts (e.g., Pd-mediated cross-coupling) may resolve this .

Advanced: How does the trifluoromethyl group influence the compound’s metabolic stability and target binding affinity?

Methodological Answer:

The CF₃ group enhances:

- Lipophilicity : Improves membrane permeability, critical for CNS-targeted agents (e.g., CSF1R inhibitors like Pexidartinib ).

- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, as seen in pyridine/benzamide analogs .

Experimental Validation:

- Comparative SAR Studies : Replace CF₃ with Cl or CH₃ and assess half-life in hepatocyte assays .

- Crystallography/Docking : Resolve X-ray structures with target proteins (e.g., CSF1R) to map CF₃ interactions with hydrophobic pockets .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and thiophene) and methylene bridges (δ 3.5–4.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ = 419.1 for C₁₉H₁₄F₃N₂OS).

- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

Advanced Tip:

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridine-thiophene region .

Advanced: How can researchers design in vivo studies to evaluate this compound’s efficacy in glioblastoma models?

Methodological Answer:

- Xenograft Models : Implant human glioblastoma cells (e.g., U87-MG) into immunodeficient mice and administer the compound intraperitoneally (10–50 mg/kg, 5×/week) .

- Endpoint Metrics : Measure tumor volume via MRI and assess invasion markers (MMP-9, FAK) via immunohistochemistry .

- PK/PD Correlation : Use LC-MS/MS to quantify plasma and brain concentrations, ensuring adequate blood-brain barrier penetration .

Contradiction Alert:

Some analogs show high in vitro potency but poor in vivo efficacy due to efflux pumps (e.g., P-gp). Co-administer inhibitors like elacridar to validate target engagement .

Basic: What are the solubility challenges, and how can formulation improve bioavailability?

Methodological Answer:

- Solubility Profile : The compound is likely poorly water-soluble (logP ~3.5–4.0, estimated from analogs ).

- Formulation Strategies :

Advanced Analysis:

Conduct Hansen solubility parameter (HSP) modeling to identify optimal excipients .

Advanced: How can computational methods predict off-target interactions?

Methodological Answer:

- Pharmacophore Modeling : Map electrostatic/hydrophobic features against databases like ChEMBL to identify kinase or GPCR off-targets .

- Molecular Dynamics (MD) : Simulate binding to homologous proteins (e.g., EGFR or PDGFR) to assess selectivity .

Validation Step:

Test top computational hits in broad-panel kinase assays (e.g., Eurofins KinaseProfiler) .

Basic: What safety and handling precautions are required for this compound?

Methodological Answer:

- Toxicity : Assume acute toxicity (LD₅₀ < 500 mg/kg) based on trifluoromethylbenzamide analogs .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at –20°C in anhydrous DMSO .

Advanced Mitigation:

Conduct AMES tests early to assess mutagenicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.